2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide
Description
This compound features a piperazine core substituted with a 4-methylphenylsulfonyl group, an acetyl linker, and an N-phenylhydrazinecarbothioamide moiety. The sulfonamide group is associated with enhanced bioactivity, such as antimicrobial and anti-inflammatory properties, as seen in related piperazine derivatives . The hydrazinecarbothioamide group may contribute to metal chelation and enzyme inhibition, making it relevant for drug development. Synthesis typically involves condensation reactions, as observed in analogous compounds (e.g., aldehyde-thiosemicarbazide coupling in ).
Properties
Molecular Formula |
C20H25N5O3S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C20H25N5O3S2/c1-16-7-9-18(10-8-16)30(27,28)25-13-11-24(12-14-25)15-19(26)22-23-20(29)21-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,26)(H2,21,23,29) |
InChI Key |
CPWAIAKMCHTWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-[(4-methylphenyl)sulfonyl]piperazine.
Acetylation: The piperazine derivative is then acetylated using acetyl chloride or acetic anhydride to introduce the acetyl group.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the acetylated piperazine with phenylhydrazine and carbon disulfide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium azide or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly as a lead compound for drug development. Compounds with similar structures have demonstrated various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)thiazole | Contains thiazole ring | Antimicrobial |
| 1-(4-methylphenyl)-3-thiazolidinone | Thiazolidinone derivative | Anticancer |
| 4-(4-methylphenyl)piperazine | Piperazine base | Neuroprotective |
The combination of hydrazine and sulfonamide functionalities in this compound may enhance its pharmacological profile compared to simpler analogs, potentially allowing it to interact with multiple biological targets.
Pharmacological Applications
Research indicates that compounds similar to 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide exhibit a range of pharmacological effects:
- Anticancer Activity : Similar compounds have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of piperazine have shown promise in targeting specific cancer pathways.
- Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted on a series of hydrazinecarbothioamide derivatives found that compounds with structural similarities to 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In vitro studies demonstrated that derivatives containing the piperazine structure could protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may have potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
Synthesis and Interaction Studies
The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multi-step reactions that include the formation of the piperazine ring and subsequent modifications to achieve the desired functional groups. Interaction studies are crucial for understanding how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity through hydrophobic interactions, while the phenylhydrazinecarbothioamide moiety can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic molecule characterized by its unique structural features, including a hydrazinecarbothioamide moiety and multiple aromatic and heterocyclic components. Its molecular formula is , indicating a relatively large molecular weight and a diverse set of functional groups that contribute to its potential biological activity .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonyl and hydrazine functionalities. The structural complexity allows for various interactions with biological targets, which may enhance its pharmacological profile compared to simpler analogs.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from thiosemicarbazones, which share structural similarities, have shown significant antimicrobial properties against various pathogens .
- Anticancer Properties : Thiosemicarbazones have been studied extensively for their cytotoxic effects against multiple strains of human tumors. For instance, derivatives have demonstrated potent antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma cells, often at nanomolar concentrations .
- Neuroprotective Effects : Some related compounds have been shown to protect neuronal cells from glutamine-induced neurotoxicity, indicating potential applications in neurodegenerative diseases .
Antitumor Activity
A study evaluated the cytotoxic potential of various thiosemicarbazone derivatives against brain and breast tumor cell lines. The results indicated that these compounds induced apoptosis through oxidative stress mechanisms. Notably, certain derivatives exhibited higher antitumor activity than etoposide, a commonly used chemotherapeutic agent .
Interaction Studies
Interaction studies involving this compound may focus on its ability to bind with specific enzymes or receptors involved in cancer progression or microbial resistance. The presence of both hydrazine and sulfonamide functionalities suggests it could interact with multiple biological targets, enhancing its therapeutic versatility .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)thiazole | Contains thiazole ring | Antimicrobial |
| 1-(4-methylphenyl)-3-thiazolidinone | Thiazolidinone derivative | Anticancer |
| 4-(4-methylphenyl)piperazine | Piperazine base | Neuroprotective |
The compound stands out due to its multifaceted nature, potentially allowing for interactions with various biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
